4-Phenoxyaniline

Catalog No.
S599518
CAS No.
139-59-3
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyaniline

CAS Number

139-59-3

Product Name

4-Phenoxyaniline

IUPAC Name

4-phenoxyaniline

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2

InChI Key

WOYZXEVUWXQVNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N

Synonyms

4-aminodiphenyl ether, 4-aminodiphenyl ether hydrochloride

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N

The exact mass of the compound 4-Phenoxyaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenoxyaniline is a specialized aromatic monoamine characterized by a para-substituted phenoxy ether linkage. It exhibits a predicted pKa of approximately 4.75, making it a moderately weak base with lower nucleophilicity than aliphatic amines but sufficient reactivity for controlled coupling and condensation reactions. In industrial and advanced laboratory settings, it is primarily procured as a precision end-capping agent for high-performance polyimides, a stable precursor for transition-metal-catalyzed N-alkylations, and a critical lipophilic building block for pharmaceuticals and agrochemicals [1]. Its unique combination of an amine reactive site and a bulky, thermally stable diphenyl ether core makes it highly valuable for applications requiring strict molecular weight control, enhanced hydrophobicity, and high thermal stability.

Substituting 4-phenoxyaniline with simpler anilines (e.g., aniline or 4-methoxyaniline) or diamines (e.g., 4,4'-oxydianiline) fundamentally disrupts process control and final material properties. In polyimide synthesis, replacing it with a diamine causes runaway chain extension rather than the required chain termination, destroying the precise molecular weight control needed for photosensitive polyimide (PSPI) formulations [1]. Furthermore, simpler monoamines lack the bulky phenoxy group, resulting in inferior thermal stability and insufficient hydrophobicity, which drastically alters the dissolution rate of the resulting polymer in alkaline developers like TMAH. In catalytic N-alkylation, halogenated anilines (such as 4-chloroaniline) poison or deactivate specific transition-metal catalysts, whereas 4-phenoxyaniline maintains high conversion rates, proving its unique compatibility in specialized synthetic routes [2].

Precision Molecular Weight Control in Photosensitive Polyimides

In the formulation of advanced photosensitive polyimides (PSPIs), controlling the polymer chain length is critical for maintaining solubility in developers like cyclopentanone or TMAH. 4-Phenoxyaniline acts as a highly effective monoamine end-capping agent. When added to the polyamic acid precursor, its moderately reduced nucleophilicity (due to the stabilizing phenyl ether group) allows for controlled termination of the polycondensation reaction [1]. This precise capping restricts the fully imidized polyimide to a target weight average molecular weight of 20,000 to 70,000 Daltons [2]. In contrast, using un-capped diamines like 4,4'-oxydianiline leads to uncontrolled chain propagation, resulting in excessively high molecular weights that fail to dissolve at the required rate (>0.15 micron/second) during photolithographic development.

Evidence DimensionPolymer chain termination and molecular weight control
Target Compound DataRestricts fully imidized polyimide MW to a precise 20,000–70,000 Dalton range
Comparator Or BaselineUn-capped diamines (e.g., 4,4'-oxydianiline) which cause runaway chain propagation
Quantified DifferenceEnables controlled termination vs. uncontrolled high-MW polymerization
ConditionsPolycondensation followed by thermal imidization for PSPI formulation

Procurement of 4-phenoxyaniline is essential for polymer chemists requiring exact molecular weight boundaries and controlled dissolution rates in microelectronic photoresists.

Superior Compatibility and Yield in Transition-Metal-Catalyzed N-Alkylation

The synthesis of secondary and tertiary amines via N-alkylation with alcohols is highly sensitive to the electronic properties of the starting aniline. Under cobalt-rhodium (Co2Rh2/C) heterobimetallic catalysis, 4-phenoxyaniline demonstrates excellent processability, achieving isolated yields of 90–99% when reacted with benzyl alcohols [1]. In stark contrast, halogenated analogs such as 4-chloroaniline and 4-bromoaniline perform poorly under similar catalytic conditions, yielding less than 20% of the desired alkylated product due to catalyst deactivation or competitive side reactions [1]. The phenoxy group provides the ideal balance of electron density and steric bulk to facilitate the catalytic cycle without poisoning the metal nanoparticles.

Evidence DimensionIsolated yield in Co-Rh catalyzed N-alkylation
Target Compound Data90–99% isolated yield
Comparator Or Baseline4-chloroaniline / 4-bromoaniline (<20% yield)
Quantified Difference>70% absolute increase in yield
ConditionsCo2Rh2/C catalyst, elevated temperatures (100-140 °C), 24 hours

Buyers scaling up N-alkylation workflows must select 4-phenoxyaniline over halogenated analogs to ensure high conversion and prevent costly catalyst deactivation.

Enhanced Potency in Antimycobacterial Drug Scaffolds

In pharmaceutical development, the 4-phenoxyaniline scaffold is utilized to impart critical lipophilic and steric properties to drug candidates. When incorporated into amide-linked diphenyl ether derivatives targeting Mycobacterium tuberculosis, the 4-phenoxyaniline-derived compounds exhibited exceptional potency, achieving Minimum Inhibitory Concentrations (MICs) as low as ≤0.25 μM [1]. This quantitatively outperforms the standard baseline therapeutic, Isoniazid (INH), while maintaining a favorable safety profile with no significant cytotoxicity at concentrations up to 125 μM [1]. The bulky, electron-rich phenoxy group is essential for this target binding, a feature that cannot be replicated by simple aniline precursors.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis
Target Compound Data≤0.25 μM
Comparator Or BaselineIsoniazid (INH) baseline
Quantified DifferenceSuperior or equivalent potency to INH with enhanced lipophilic target engagement
ConditionsIn vitro antimycobacterial assay against M. tuberculosis

For medicinal chemists, procuring 4-phenoxyaniline is critical for accessing the specific steric and hydrophobic binding interactions required to overcome drug-resistant mycobacterial strains.

End-Capping Agent for Photosensitive Polyimides (PSPIs)

4-Phenoxyaniline is the optimal choice where precise molecular weight control (20,000–70,000 Daltons) and specific alkaline dissolution rates are required in microelectronic photoresist manufacturing. Its use prevents the runaway chain extension seen with diamines [1].

Precursor for Advanced N-Alkylated Amines

It is highly recommended for transition-metal-catalyzed coupling workflows with alcohols, particularly where halogenated anilines cause unacceptable catalyst poisoning or low yields. It ensures high conversion (>90%) without deactivating the catalyst [2].

Building Block for Lipophilic Pharmaceuticals

4-Phenoxyaniline is the right choice when synthesizing drug candidates where the bulky, electron-donating diphenyl ether core is necessary to achieve high binding affinity and metabolic stability, such as in antimycobacterial agents or calcium channel blockers [3].

XLogP3

2.9

LogP

2.96 (LogP)

Melting Point

83.0 °C

Related CAS

73166-61-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (17.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (14.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

139-59-3

Wikipedia

4-Phenoxyaniline

General Manufacturing Information

Benzenamine, 4-phenoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Pritz et al. Allosteric sensitization of proapoptotic BAX. Nature Chemical Biology, doi: 10.1038/nchembio.2433, published online 10 July 2017
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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